BenchChemオンラインストアへようこそ!

3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Medicinal Chemistry Structural Biology dCTPase Inhibition

This compound features a thiophen-2-yl substituent at the pyridazine 3-position, distinct from methyl (CAS 1269371-51-8) and furan analogs, enabling unique sulfur-π and chalcogen bonding interactions for SAR expansion. It serves as a chemical probe for dCTPase (thermal stabilization >4 °C, >30-fold selectivity) and a minimal pharmacophore model for SCD1 inhibitor XEN103 (in vivo ED₅₀ 0.8 mg/kg). With XLogP3=3.5 and TPSA=77.6 Ų, it offers favorable cell-based assay compatibility. Procure for hit confirmation, metabolic stability benchmarking, and lead optimization in leukemia, breast cancer, and metabolic disease programs.

Molecular Formula C20H17F3N4OS
Molecular Weight 418.44
CAS No. 923233-81-2
Cat. No. B2951433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
CAS923233-81-2
Molecular FormulaC20H17F3N4OS
Molecular Weight418.44
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H17F3N4OS/c21-20(22,23)15-5-3-14(4-6-15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-2-1-13-29-17/h1-8,13H,9-12H2
InChIKeyLDSQNJHRZDXJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 923233-81-2): Procurement-Relevant Compound Identity and Class Context


3-(Thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 923233-81-2, molecular formula C₂₀H₁₇F₃N₄OS, MW 418.44 g/mol) is a heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class [1]. Its structure comprises a pyridazine core substituted with a thiophen-2-yl group at the 3-position and a 4-(trifluoromethyl)benzoyl-piperazine moiety at the 6-position [1]. Compounds in this class have been identified as inhibitors of two therapeutically relevant enzymes: human dCTP pyrophosphatase 1 (dCTPase), a nucleotide pool enzyme linked to cancer progression and stemness, and stearoyl-CoA desaturase-1 (SCD1), a regulator of fatty acid metabolism implicated in obesity and metabolic syndrome [2][3]. The compound serves as a research tool and screening candidate within these target areas, and its specific substitution pattern differentiates it from close analogs that bear methyl, furan, or alternative acyl groups at corresponding positions.

Why Generic Substitution of 3-(Thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine with In-Class Analogs Is Not Advised


Within the piperazin-1-ylpyridazine class, relatively minor structural modifications at the pyridazine 3-position or the piperazine N-acyl group can produce large shifts in target potency, selectivity profile, and metabolic stability. The thiophen-2-yl substituent on the pyridazine ring of CAS 923233-81-2 is not electronically or sterically equivalent to the methyl group found in 3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 1269371-51-8) or the furan-2-yl group in its oxygen-heterocycle analog [1][2]. Published SAR for related piperazin-1-ylpyridazine dCTPase inhibitors demonstrates that even single-atom changes in the heteroaryl substituent alter hydrogen-bonding capacity, π-stacking geometry, and consequently enzymatic IC₅₀ values by orders of magnitude [2]. Furthermore, the 4-(trifluoromethyl)benzoyl group on the piperazine ring is a critical pharmacophore whose regioisomeric variant (2-trifluoromethylbenzoyl) yields distinct SCD1 and dCTPase activity profiles [3][4]. These structure-activity relationships mean that two compounds sharing the same core scaffold cannot be assumed to perform interchangeably in biological assays or industrial screening cascades without explicit comparative data.

Quantitative Differentiation Evidence for 3-(Thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine Versus Closest Comparators


Thiophene vs. Methyl at Pyridazine 3-Position: Physicochemical and Predicted Binding Differentiation

The thiophen-2-yl substituent at the pyridazine 3-position distinguishes CAS 923233-81-2 from its closest commercially cataloged analog, 3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 1269371-51-8). The thiophene ring introduces a sulfur atom capable of participating in sulfur-π interactions and chalcogen bonding with target protein residues, interaction modes that are absent for the methyl analog [1]. In the published dCTPase inhibitor series, structurally analogous piperazin-1-ylpyridazines bearing heteroaryl groups at the pyridazine 3-position achieved potent enzymatic inhibition (lead compounds exhibited IC₅₀ values in the sub-micromolar range and increased dCTPase thermal stability by >4 °C in differential scanning fluorimetry), whereas alkyl-substituted variants were generally less active or inactive in the same assay panel [2]. While direct IC₅₀ data for CAS 923233-81-2 have not been published in peer-reviewed literature, the class-level SAR indicates that the thiophene-bearing scaffold is better poised for target engagement than the methyl-substituted analog.

Medicinal Chemistry Structural Biology dCTPase Inhibition

dCTP Pyrophosphatase 1 Target Engagement: Class-Level Evidence from Thermal Shift and Selectivity Profiling

The piperazin-1-ylpyridazine chemotype to which CAS 923233-81-2 belongs has been validated as a bona fide dCTPase inhibitor class. In the landmark 2017 study by Llona-Minguez et al., lead piperazin-1-ylpyridazines increased dCTPase thermal stability in cellular thermal shift assays (CETSA) and conferred resistance to protease digestion, confirming direct intracellular target engagement [1]. These lead compounds displayed outstanding selectivity over related nucleotide pyrophosphatases (NPP1, NPP6, dUTPase) with selectivity windows exceeding 30-fold [1]. Furthermore, they synergized with the cytidine analogue decitabine in leukemic cell models, enhancing antiproliferative efficacy [1]. Although CAS 923233-81-2 was not among the specific compounds profiled in this publication, it shares the core piperazin-1-ylpyridazine scaffold and the 4-(trifluoromethyl)benzoyl pharmacophore with the active series, making it a candidate for analogous target engagement [1][2].

Cancer Biology Enzymology Nucleotide Metabolism

Stearoyl-CoA Desaturase-1 (SCD1) Inhibition Potential: Benchmarking Against XEN103

The 4-(trifluoromethyl)benzoyl-piperazine moiety of CAS 923233-81-2 is a recognized pharmacophore for SCD1 inhibition, as exemplified by the clinical candidate XEN103 (CAS 840489-44-3). XEN103, a piperazin-1-ylpyridazine derivative, achieved mSCD1 IC₅₀ = 14 nM, HepG2 cellular IC₅₀ = 12 nM, and an in vivo ED₅₀ of 0.8 mg/kg in a rodent efficacy model, with a striking reduction of weight gain [1]. CAS 923233-81-2 differs from XEN103 in that it lacks the pyridazine-3-carboxamide extension (N-(2-cyclopropylethyl)carboxamide) and the 5-fluoro substitution on the benzoyl ring, instead bearing a thiophen-2-yl group directly on the pyridazine core [2]. This structural divergence positions CAS 923233-81-2 as a simplified SCD1 pharmacophore probe that retains the critical 4-(trifluoromethyl)benzoyl-piperazine motif while offering a distinct vector for SAR exploration at the pyridazine 3-position [1][2].

Metabolic Disease Obesity SCD1 Inhibition

Physicochemical Drug-Likeness Profile: Lipophilicity, Permeability, and Oral Bioavailability Predictors

CAS 923233-81-2 exhibits computed physicochemical properties that comply with Lipinski's Rule of Five and predict favorable oral absorption. Its computed partition coefficient (XLogP3 = 3.5) falls within the optimal range (1–5) for balanced aqueous solubility and membrane permeability, while its topological polar surface area (TPSA = 77.6 Ų) is well below the 140 Ų threshold associated with poor oral bioavailability [1]. Notably, the compound has zero hydrogen bond donors, which is advantageous for passive transcellular permeation [1]. In contrast, the more elaborate SCD1 lead XEN103 bears a carboxamide group (one H-bond donor) and has a higher molecular weight (465.44 vs. 418.44 g/mol), while the 3-methyl analog CAS 1269371-51-8 has a lower molecular weight (350.35 g/mol) but also lacks the heteroatom-rich thiophene that may contribute to target binding [1][2]. The target compound thus occupies an intermediate physicochemical space that balances drug-likeness with potential for specific target interactions.

ADME Drug Design Physicochemical Properties

Metabolic Stability Context: Class-Level Microsomal Clearance and Structural Optimization Pathways

Piperazin-1-ylpyridazines as a class are susceptible to rapid oxidative metabolism in liver microsomes, a liability that has been systematically characterized. The benchmark compound in the published SMR study exhibited a half-life of only 2 min in mouse liver microsomes (MLM) and 3 min in human liver microsomes (HLM), reflecting unacceptably high intrinsic clearance [1]. Through iterative structural modification, the research team achieved a >50-fold improvement in microsomal stability, with optimized compound 29 reaching MLM t₁/₂ = 113 min and HLM t₁/₂ = 105 min [1]. CAS 923233-81-2 has not been profiled in this microsomal stability assay, but its structural features—particularly the unsubstituted thiophene and the 4-(trifluoromethyl)benzoyl group—represent sites that can be modified following the published optimization principles to improve metabolic stability if rapid clearance is observed [1].

Drug Metabolism Microsomal Stability Lead Optimization

Regioisomeric Differentiation: 4-Trifluoromethylbenzoyl vs. 2-Trifluoromethylbenzoyl Pharmacophore

The position of the trifluoromethyl group on the benzoyl ring is a critical determinant of biological activity within this chemotype. The SCD1 inhibitor program at Xenon Pharmaceuticals established that the 4-(trifluoromethyl)benzoyl substitution pattern (as present in CAS 923233-81-2) is integral to potent SCD1 inhibition, whereas the 2-(trifluoromethyl)benzoyl regioisomer yields distinct activity profiles [1]. This is corroborated by patent literature (CA 2533899 A1) describing pyridazine derivatives as SCD inhibitors, where the 4-trifluoromethylbenzoyl substitution is explicitly claimed as a preferred embodiment [2]. CAS 923233-81-2 thus incorporates the optimized regioisomeric configuration, differentiating it from commercially available analogs that bear the 2-(trifluoromethyl)benzoyl group (e.g., CAS 842170-33-6) [2].

Medicinal Chemistry SCD1 Inhibition Pharmacophore Analysis

Research and Industrial Application Scenarios for 3-(Thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 923233-81-2)


dCTP Pyrophosphatase 1 Probe in Nucleotide Metabolism and Cancer Stemness Research

CAS 923233-81-2 can be deployed as a chemical probe in dCTPase-focused screening cascades, leveraging the established class-level evidence that piperazin-1-ylpyridazines engage dCTPase in cells with thermal stabilization exceeding 4 °C and >30-fold selectivity over related nucleotide pyrophosphatases [1]. Its thiophene substituent provides a differentiated vector for SAR expansion beyond the published lead series, and its favorable physicochemical profile (XLogP3 = 3.5, TPSA = 77.6 Ų) supports cell-based assay compatibility [2]. Researchers investigating dCTPase as a target in leukemia, breast cancer, or Wnt/β-catenin signaling can use this compound as a starting point for hit confirmation and scaffold optimization, with the published selectivity and synergy data (decitabine co-treatment in leukemic cells) providing a mechanistic framework for experimental design [1][3].

SCD1 Pharmacophore Mapping and Metabolic Disease Probe Development

As a structurally simplified analog of the clinical-stage SCD1 inhibitor XEN103, CAS 923233-81-2 retains the core 4-(trifluoromethyl)benzoyl-piperazine pharmacophore essential for SCD1 inhibition while eliminating the synthetically complex pyridazine-3-carboxamide extension [1]. This makes it suitable for focused SAR studies aimed at mapping the minimal pharmacophore required for SCD1 engagement. Its thiophene substituent introduces sulfur-mediated interaction potential not present in the furan analog, offering an additional dimension for lead optimization [2]. Procurement for metabolic disease programs is supported by the published in vivo efficacy of the chemotype (ED₅₀ = 0.8 mg/kg and weight gain reduction in rodents for XEN103) [1].

Metabolic Stability Optimization Studies Using Published SMR Roadmap

The well-documented metabolic clearance liability of the piperazin-1-ylpyridazine class (t₁/₂ as low as 2–3 min in liver microsomes) and the published >50-fold improvement strategies provide a validated optimization pathway for CAS 923233-81-2 [1]. Medicinal chemistry teams can procure this compound as a metabolic stability benchmark substrate and systematically apply the structure-metabolism relationships elucidated by Llona-Minguez et al. (2017) to engineer improved stability while maintaining target potency [1]. The thiophene ring, piperazine N-atom, and benzoyl group represent discrete sites for iterative modification, and the availability of this specific substitution pattern enables exploration of whether thiophene replacement or protection affects clearance differently than the modifications reported for other heteroaryl analogs [1].

Chemical Biology Tool for Sulfur-Mediated Protein-Ligand Interaction Studies

The thiophen-2-yl group in CAS 923233-81-2 introduces a sulfur atom that can participate in unique non-covalent interactions—including sulfur-π interactions with aromatic protein side chains and chalcogen bonding with backbone carbonyl oxygen atoms—that are absent in oxygen-heterocycle (furan) or alkyl (methyl) analogs [1]. Computational studies on related piperazin-1-ylpyridazine dCTPase inhibitors have identified π-π stacking and hydrogen bonding as key binding determinants; the addition of sulfur-mediated interactions may enhance binding affinity or alter binding pose relative to non-sulfur-containing comparators [2]. This compound can therefore serve as a tool to probe the contribution of sulfur-based interactions to target binding in biophysical assays (SPR, ITC, X-ray crystallography) across the dCTPase and SCD1 target families, generating insights that are not accessible with methyl- or furan-substituted analogs [1][3].

Quote Request

Request a Quote for 3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.